molecular formula C21H18F3NO4 B2754333 9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010919-99-9

9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2754333
CAS No.: 1010919-99-9
M. Wt: 405.373
InChI Key: XUNCAGDRHITNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazine family, characterized by a fused chromene-oxazine ring system. Key structural features include:

  • A phenyl group at position 2.
  • A trifluoromethyl group at position 2, enhancing lipophilicity and metabolic stability.
  • A 3-hydroxypropyl chain at position 9, contributing to solubility and intermolecular interactions.

Properties

IUPAC Name

9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4/c22-21(23,24)20-17(13-5-2-1-3-6-13)18(27)14-7-8-16-15(19(14)29-20)11-25(12-28-16)9-4-10-26/h1-3,5-8,26H,4,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNCAGDRHITNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)OCN1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Substituents on the phenyl ring and the alkyl chain at position 9 significantly influence melting points and solubility:

Table 1: Comparative Analysis of Chromeno-Oxazine Derivatives
Compound Name R3 (Phenyl Substituent) R9 (Alkyl Chain) Melting Point (°C) Key Observations Reference
9-(3-Hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (Target) Phenyl 3-hydroxypropyl - - -
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-... (st compound) 3,4-Dimethoxyphenyl 4-hydroxybutyl 154–156 Higher MP due to electron-donating groups
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-... (rd compound) 4-Fluorophenyl 4-hydroxybutyl 137–139 Lower MP with electron-withdrawing F
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-... () 4-Chlorophenyl Thiophen-2-ylmethyl - Heterocyclic chain alters lipophilicity
9-(2-Methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-... () 4-Methoxyphenyl 2-methoxyethyl - Polar substituents enhance solubility
3-(3,4-Dimethoxyphenyl)-9-(3-phenylpropyl)-... () 3,4-Dimethoxyphenyl 3-phenylpropyl - Longer alkyl chain increases lipophilicity
Key Trends:

Electron-Donating vs. Withdrawing Groups :

  • Methoxy groups (electron-donating) increase melting points (e.g., 154–156°C in ), while fluorine (electron-withdrawing) reduces melting points (137–139°C) .

Alkyl Chain Length :

  • Hydroxybutyl chains (C4) vs. hydroxypropyl (C3) may enhance crystallinity, as seen in .
  • Longer hydrophobic chains (e.g., 3-phenylpropyl in ) likely improve membrane permeability .

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